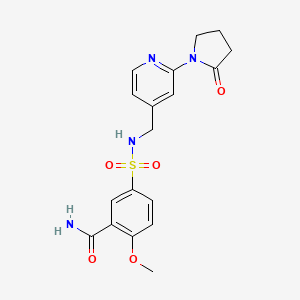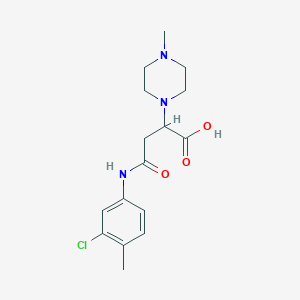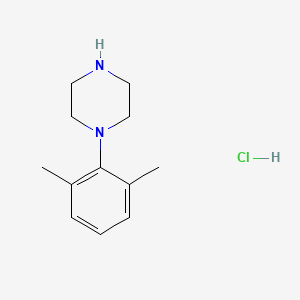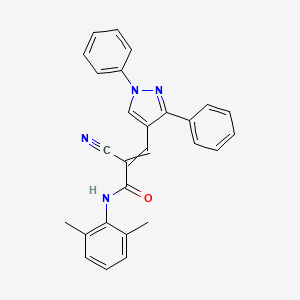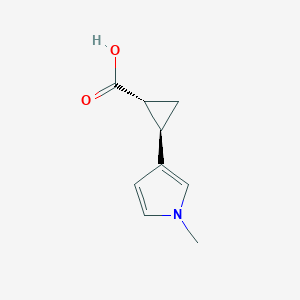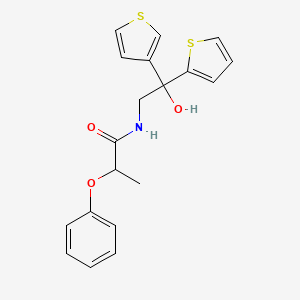
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide, also known as THP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. THP belongs to the class of compounds called amides, which are widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study investigated the inhibitive effect of Schiff base compounds, including those containing thiophene units, on mild steel corrosion in hydrochloric acid solutions. Compounds with heteroatoms showed pronounced efficiency in corrosion inhibition, highlighting the potential application of thiophene-containing compounds in protecting metals from corrosion (Leçe, Emregül, & Atakol, 2008).
Synthetic Applications
Research on the KIO3-catalyzed domino reaction of enaminones with thiophenols, resulting in the facile synthesis of 3-sulfenylated chromones, indicates the utility of thiophene derivatives in organic synthesis. This process facilitates the construction of complex molecules under metal-free conditions, which could be relevant for synthesizing related compounds (Zhong, Liu, Cao, & Wan, 2017).
Antibacterial and Antifungal Activity
Another study synthesized cycloalkylthiophene-Schiff bases and their metal complexes, testing them against various pathogenic strains. Some compounds showed activity comparable to conventional antibiotics, suggesting the potential of thiophene derivatives in antimicrobial applications (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Chemoselective N-benzoylation
A chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds of biological interest, highlights a specific chemical transformation that could be applicable in the synthesis of compounds with similar functionalities (Singh, Lakhan, & Singh, 2017).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14(23-16-6-3-2-4-7-16)18(21)20-13-19(22,15-9-11-24-12-15)17-8-5-10-25-17/h2-12,14,22H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPKSQKCNLVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxyethanesulfonyl)methyl]aniline](/img/structure/B2747177.png)
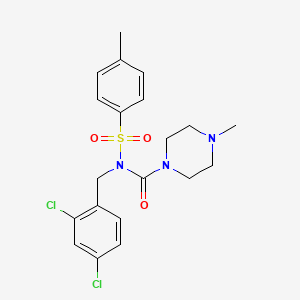
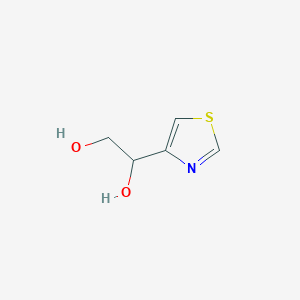
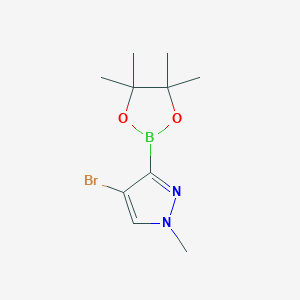
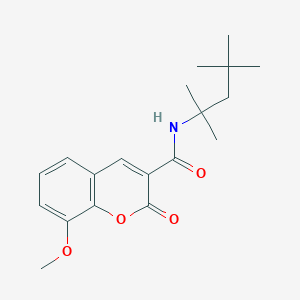
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
